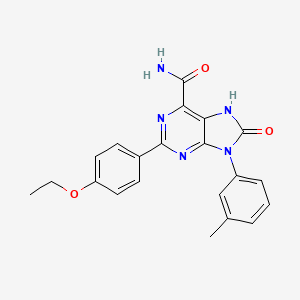![molecular formula C11H4Cl2F3NO2 B2473216 3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 39082-79-6](/img/structure/B2473216.png)
3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione typically involves the reaction of 4-(trifluoromethyl)aniline with maleic anhydride in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrrole-2,5-dione derivative. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under inert atmosphere conditions.
Major Products Formed
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form strong interactions with these targets, leading to inhibition or modulation of their activity. For example, the trifluoromethyl group can enhance binding affinity to certain proteins, while the pyrrole-2,5-dione structure can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile
Uniqueness
3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl2F3NO2/c12-7-8(13)10(19)17(9(7)18)6-3-1-5(2-4-6)11(14,15)16/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFVPNZYYLHQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=O)C(=C(C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
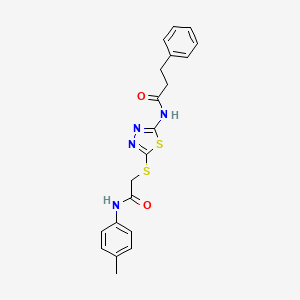
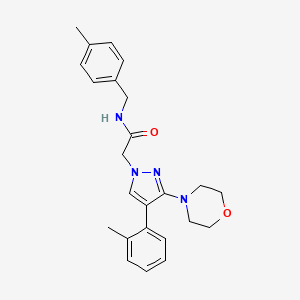
![2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2473137.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2473138.png)
![8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2473139.png)

![N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2473142.png)
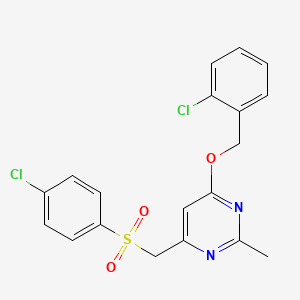
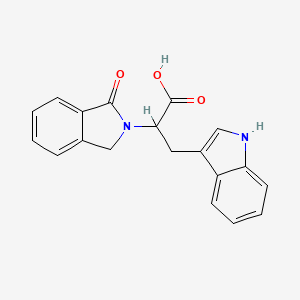
![N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2473147.png)
![3-tert-butyl-1-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea](/img/structure/B2473148.png)
![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2473151.png)
![[5-Acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate](/img/structure/B2473153.png)
